![molecular formula C10H17NO B14311023 N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 113410-65-4](/img/no-structure.png)
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is an organic compound characterized by a cyclohexylidene ring substituted with a butenyl group and a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate. This can be achieved through the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions.
Introduction of the Butenyl Group: The butenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the intermediate, followed by the addition of a butenyl halide.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the cyclohexylidene intermediate. This reaction is typically carried out in the presence of an acid catalyst to facilitate the formation of the N-hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the conditions and reagents used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted cyclohexylidene derivatives.
科学研究应用
Chemistry
In chemistry, N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine intermediates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine: Similar in structure but with a pyrrolidine ring instead of a butenyl group.
N-[2-(Cyclohexylidene)hydroxylamine]: Lacks the butenyl substitution, making it less reactive in certain contexts.
N-[2-(But-3-en-1-yl)cyclohexylidene]amine: Similar but without the hydroxylamine group, affecting its reactivity and applications.
Uniqueness
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is unique due to the presence of both the butenyl group and the hydroxylamine functional group. This combination imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
属性
| 113410-65-4 | |
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
N-(2-but-3-enylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-2-3-6-9-7-4-5-8-10(9)11-12/h2,9,12H,1,3-8H2 |
InChI 键 |
CUGLRXMHHILALM-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1CCCCC1=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


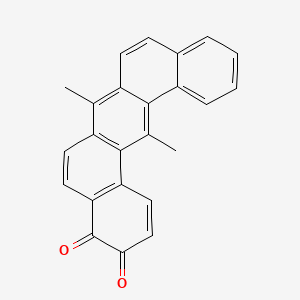
acetate](/img/structure/B14310976.png)
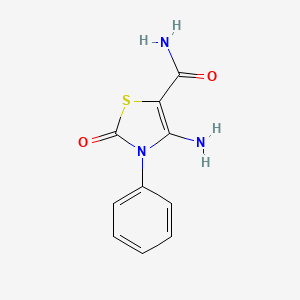
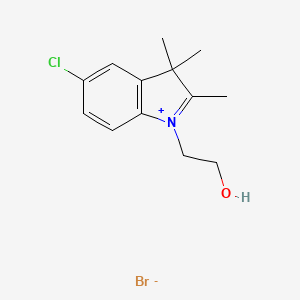
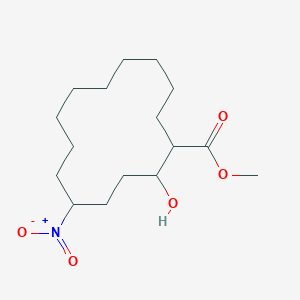
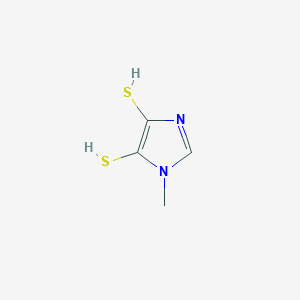
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

